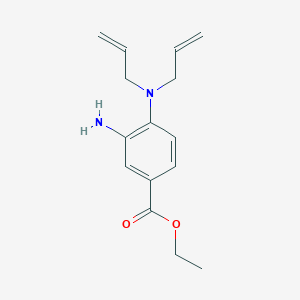

Ethyl 3-amino-4-(diallylamino)benzoate

Description

Ethyl 3-amino-4-(diallylamino)benzoate is a benzoic acid derivative featuring a unique substitution pattern: an amino group at the 3-position and a diallylamino group at the 4-position of the benzene ring, esterified with an ethyl group. This structure confers distinct chemical and biological properties, making it a valuable intermediate in pharmaceutical synthesis and materials science.

Properties

IUPAC Name |

ethyl 3-amino-4-[bis(prop-2-enyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-4-9-17(10-5-2)14-8-7-12(11-13(14)16)15(18)19-6-3/h4-5,7-8,11H,1-2,6,9-10,16H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNODIFCGYZTWKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N(CC=C)CC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(diallylamino)benzoate typically involves the reaction of 3-amino-4-(diallylamino)benzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process . The reaction can be represented as follows:

[ \text{3-amino-4-(diallylamino)benzoic acid} + \text{ethanol} \rightarrow \text{this compound} + \text{water} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(diallylamino)benzoate undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino and diallylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Ethyl 3-amino-4-(diallylamino)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Production

The synthesis of Ethyl 3-amino-4-(diallylamino)benzoate typically involves the reaction of 3-amino-4-(diallylamino)benzoic acid with ethanol under reflux conditions to facilitate esterification. In industrial settings, continuous flow reactors may enhance yield and efficiency.

Chemistry

This compound serves as a building block in the synthesis of complex organic molecules. Its unique diallylamino group allows for various chemical modifications, making it valuable in organic synthesis.

Biology

The compound has been investigated for its potential as a biochemical probe . Its ability to interact with enzymes and receptors enables researchers to explore biochemical pathways and mechanisms of action.

Medicine

This compound is being explored for its therapeutic properties , particularly in drug development. Its structural features suggest potential applications in synthesizing new therapeutic agents.

Industry

The compound is utilized in the production of specialty chemicals and materials, demonstrating its versatility beyond academic research.

This compound exhibits several biological activities:

- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, potentially inhibiting bacterial growth by interfering with metabolic processes.

- Pharmacological Potential : The compound's role in activating carboxyl groups suggests applications in drug development, particularly for synthesizing new therapeutic agents.

- Biochemical Pathways : It influences biochemical pathways through amide bond formation, essential for protein synthesis and metabolic regulation.

Case Studies

- Antimicrobial Research : Studies indicate that derivatives of this compound exhibit significant antimicrobial effects against Gram-positive bacteria, suggesting its utility in developing new antibiotics.

- Pharmacological Investigations : Preliminary studies have shown that this compound may act as a β3-adrenoceptor agonist, indicating potential applications in treating metabolic disorders.

- Peptide Synthesis : The compound's ability to form amide bonds is crucial for peptide synthesis, which is vital in various therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(diallylamino)benzoate involves its interaction with specific molecular targets and pathways. The amino and diallylamino groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituents on the benzoate scaffold significantly influence solubility, reactivity, and steric effects. Below is a comparative analysis of key analogues:

*Calculated based on formula; †CAS 347174-05-3.

Key Observations :

- Solubility: The diallylamino group increases lipophilicity compared to ethoxylated (water-soluble) or dimethylamino (polar) derivatives .

- Applications: Dimethylamino derivatives excel in resin cements due to high reactivity , while diallylamino analogues may offer tailored pharmacokinetics in drug intermediates.

Reactivity and Functional Performance

- Resin Chemistry: Ethyl 4-(dimethylamino)benzoate demonstrates superior degree of conversion in resin cements compared to methacrylate derivatives, attributed to efficient electron donation by the dimethylamino group . The diallylamino variant may exhibit similar or enhanced reactivity due to conjugation effects, though steric bulk could reduce polymerization rates.

- Pharmaceutical Synthesis: Cyclohexylamino and tert-butylamino derivatives (e.g., CAS 637041-67-9) are intermediates for anti-inflammatory drugs like ketorolac . The diallylamino group’s unsaturated bonds could enable click chemistry or crosslinking in prodrug design.

Research Findings and Industrial Relevance

- Material Science: Ethyl 4-(dimethylamino)benzoate enhances resin cement properties (e.g., degree of conversion, mechanical strength) compared to methacrylate systems . Diallylamino analogues could optimize stability in high-temperature applications.

- Drug Development: Cyclohexylamino derivatives are critical in NSAID synthesis, suggesting that diallylamino variants may expand access to novel anti-inflammatory or antimicrobial agents .

Data Tables

Table 1: Structural and Functional Comparison

| Property | This compound | Ethyl 4-(dimethylamino)benzoate | Ethoxylated Ethyl-4-aminobenzoate |

|---|---|---|---|

| Molecular Weight | ~263.3 | 236.31 | 1266.6 |

| Solubility | Lipophilic | Polar aprotic solvents | Water |

| Key Application | Drug intermediates | Resin initiators | Cosmetics |

| Toxicity Considerations | Potential reactivity hazards | Acute inhalation risks | Low irritation |

Biological Activity

Ethyl 3-amino-4-(diallylamino)benzoate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its mechanisms of action, biological effects, and relevant research findings.

- Molecular Formula : C14H18N2O2

- Molecular Weight : 246.31 g/mol

- CAS Number : 1219967-29-9

This compound features an amino group and a diallylamino group, which are pivotal for its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the diallylamino group enhances its binding affinity and modulates the activity of these targets. The compound is known to form amide bonds through reactions with carboxyl groups, a critical process in peptide synthesis and other biochemical pathways.

Biological Activity and Applications

This compound has been studied for several biological activities:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. This compound's mechanism may involve inhibiting bacterial growth by interfering with essential metabolic processes .

- Pharmacological Potential : Its role as an activator of carboxyl groups suggests potential applications in drug development, particularly in synthesizing new therapeutic agents.

- Biochemical Pathways : The compound's ability to influence biochemical pathways through amide bond formation is crucial in various physiological processes, including protein synthesis and metabolic regulation.

Case Studies

- In Vivo Studies : In studies involving animal models, this compound was administered to evaluate its efficacy in treating infections. Results indicated a reduction in bacterial load compared to untreated controls, highlighting its potential as an antimicrobial agent .

- Mechanistic Studies : Detailed mechanistic studies have shown that the compound interacts with specific enzymes involved in metabolic pathways, leading to altered enzyme activity and subsequent biological effects. This has been demonstrated through enzyme assays where varying concentrations of the compound were tested against target enzymes .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| Ethyl 3-amino-4-(dimethylamino)benzoate | 1220035-46-0 | C13H21N3O2 | Contains a dimethylamino group, affecting reactivity |

| Ethyl 3-amino-4-(methylamino)benzoate | 1219967-29-9 | C14H18N2O2 | Similar structure but with a methylamino group |

| Ethyl 3-amino-4-(phenylethylamino)benzoate | 890093-77-3 | C16H20N2O2 | Features a phenylethyl group, altering pharmacological profile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.